双(三氟甲磺酰)亚胺锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

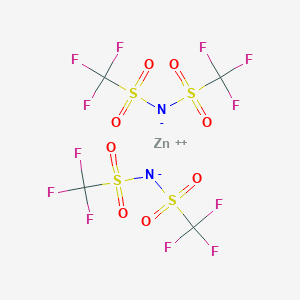

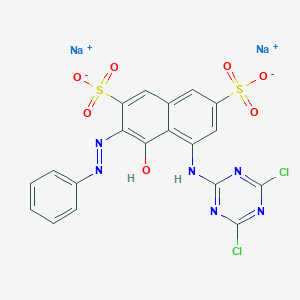

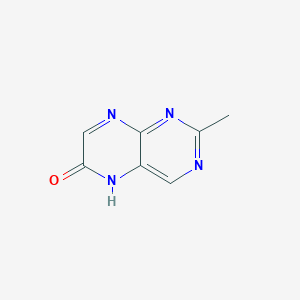

Zinc bis(trifluoromethylsulfonyl)imide: is a chemical compound with the molecular formula C4F12N2O8S4Zn and a molecular weight of 625.65 g/mol . It is known for its high thermal, chemical, and electrochemical stability . This compound is commonly used in various scientific and industrial applications due to its unique properties.

科学研究应用

Zinc bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:

Biology: Investigated for its potential use in biological systems due to its stability and reactivity.

Industry: Utilized in the production of advanced materials, including electronic materials and solar cells.

作用机制

Target of Action

Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .

Mode of Action

The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .

Biochemical Pathways

The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .

Pharmacokinetics

Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .

生化分析

Biochemical Properties

Zinc Bis(trifluoromethylsulfonyl)imide has been reported to act as a catalyst in several biochemical reactions . It is used in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates, Stereoselective Diels-Alder reaction, Tandem cyclopropane ring-opening / Conia-ene cyclization, and Aromatic nitration

Molecular Mechanism

It is known to act as a catalyst in various biochemical reactions , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known to be hygroscopic , suggesting that it may degrade over time when exposed to moisture

准备方法

Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:

2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl

Industrial Production Methods: Industrial production of Zinc bis(trifluoromethylsulfonyl)imide involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .

化学反应分析

Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:

Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates.

Cyclization Reactions: It is used in tandem cyclopropane ring-opening and Conia-ene cyclization reactions.

Nitration Reactions: It can catalyze aromatic nitration reactions.

Common Reagents and Conditions:

Reagents: Pyrroles, β-CF3 acrylates, cyclopropanes, aromatic compounds.

Major Products:

Friedel-Crafts Alkylation: Produces alkylated pyrroles.

Cyclization Reactions: Produces cyclized products from cyclopropanes.

Nitration Reactions: Produces nitro-aromatic compounds.

相似化合物的比较

- Lithium Bis(trifluoromethanesulfonyl)imide

- Sodium Bis(trifluoromethanesulfonyl)imide

- Potassium Bis(trifluoromethanesulfonyl)imide

Uniqueness: Zinc bis(trifluoromethylsulfonyl)imide is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications. Compared to its lithium, sodium, and potassium counterparts, the zinc compound offers enhanced catalytic properties and stability .

属性

CAS 编号 |

168106-25-0 |

|---|---|

分子式 |

C4F12N2O8S4Zn |

分子量 |

625.7 g/mol |

IUPAC 名称 |

zinc;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChI 键 |

QEORIOGPVTWFMH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

Pictograms |

Irritant |

同义词 |

Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

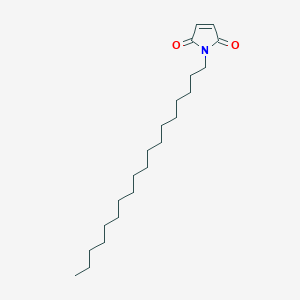

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)